9-Phenanthryl trifluoromethyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

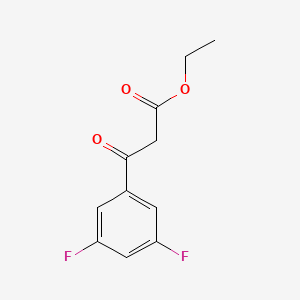

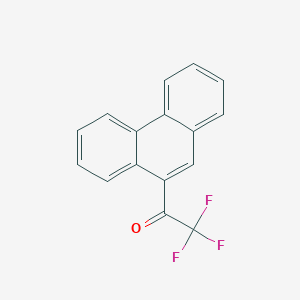

9-Phenanthryl trifluoromethyl ketone is a chemical compound with the CAS Number: 163082-41-5 . It has a molecular weight of 274.24 and its IUPAC name is 2,2,2-trifluoro-1-(9-phenanthryl)ethanone . The compound is a yellow solid .

Synthesis Analysis

Trifluoromethyl ketones (TFMKs), such as 9-Phenanthryl trifluoromethyl ketone, are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of TFMKs has been discussed in-depth in various studies .Molecular Structure Analysis

The molecular structure of 9-Phenanthryl trifluoromethyl ketone can be represented by the Inchi Code: 1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H . The compound has a linear formula of C16H9F3O .Physical And Chemical Properties Analysis

9-Phenanthryl trifluoromethyl ketone is a yellow solid . The compound has a molecular weight of 274.24 .科学研究应用

Catalytic Applications

9-Phenanthryl trifluoromethyl ketone and its derivatives have been utilized in various catalytic processes, showcasing their versatility in synthetic chemistry. For instance, a general method for the direct alkynylation of trifluoromethyl ketones using copper(I) alkoxide catalysts highlights the functional group's role in enhancing catalyst activity and enabling the synthesis of CF3-substituted tertiary propargyl alcohols (Motoki, Kanai, & Shibasaki, 2007). Additionally, the utility of 9-phenanthryl derivatives in palladium-catalyzed aryne annulation processes to synthesize functionally substituted carbocyclic ring systems demonstrates their significance in creating complex molecular architectures (Worlikar & Larock, 2009).

Synthetic Methodologies

The synthetic flexibility of 9-phenanthryl trifluoromethyl ketone is further illustrated by its involvement in the development of new synthetic methodologies. For example, the synthesis of heptacyclic aromatic hydrocarbons via Elb's pyrolysis showcases the potential of 9-phenanthryl derivatives in constructing complex polycyclic aromatic compounds, a crucial aspect in the study of cancer-causing hydrocarbons (Lambert & Martin, 2010). Moreover, the directed ortho metalation - palladium catalyzed cross-coupling connection for synthesizing 9-phenanthrols and phenanthrenes highlights the strategic use of 9-phenanthryl derivatives in regiospecific synthesis, providing a general synthesis approach to phenanthrenes (Fu & Snieckus, 2000).

Environmental and Health Applications

In environmental science, research into the high-efficiency removal of 9-Phenanthrol using superparamagnetic nanomaterials addresses the health and environmental risks associated with 9-Phenanthrol pollution. This study exemplifies the role of 9-phenanthryl derivatives in environmental remediation technologies, highlighting their potential in solving pollution issues (Wei et al., 2022).

Fundamental Chemistry and Mechanistic Studies

The interaction of ketone triplet excited states with nucleophilic groups provides insight into the electronic properties of phenalenone and its derivatives, facilitating a deeper understanding of substituent-induced state switching in triplet ketones. This research contributes to the fundamental understanding of excited-state chemistry and its applications in photophysics and photochemistry (Bucher, 2017).

未来方向

Trifluoromethyl ketones, including 9-Phenanthryl trifluoromethyl ketone, are valuable synthetic targets and have potential applications in the construction of fluorinated pharmacons . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry .

属性

IUPAC Name |

2,2,2-trifluoro-1-phenanthren-9-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTFSYLJTVALDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472493 |

Source

|

| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Phenanthryl trifluoromethyl ketone | |

CAS RN |

163082-41-5 |

Source

|

| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。